3-庚基溴化镁

描述

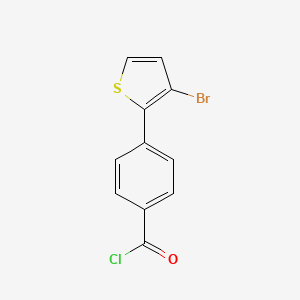

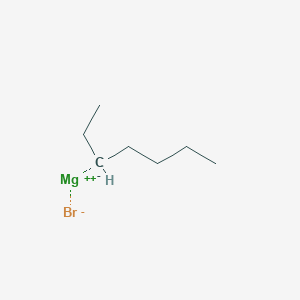

3-Heptylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound. It is commonly used in laboratories for the synthesis of various substances . The linear formula of 3-Heptylmagnesium bromide is CH3(CH2)6MgBr .

Synthesis Analysis

The synthesis of 3-Heptylmagnesium bromide involves the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . A detailed procedure for the synthesis of a similar compound, phenylmagnesium bromide, has been described in an Organic Syntheses Procedure .Molecular Structure Analysis

The molecular structure of 3-Heptylmagnesium bromide can be represented by the linear formula CH3(CH2)6MgBr . The molecular weight of this compound is 203.40 .Chemical Reactions Analysis

As a Grignard reagent, 3-Heptylmagnesium bromide can participate in a variety of chemical reactions. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in organic synthesis .科学研究应用

动力学研究和反应机理

- 与二氧化碳的化学动力学: 庚基溴化镁与二氧化碳的反应经过动力学分析,为格氏反应机理提供了有价值的见解。建立了一个经验方案来计算不同温度下的反应速率常数,为主要反应提供了一个活化能值 (Yajima, Kawashima, Hashimoto, & Miyake, 1996).

有机化合物的合成

- 3-芳基-3-丁烯酸的合成: 庚基溴化镁用于合成 3-芳基-3-丁烯酸和酯,作为取代聚苯乙烯的单体的潜在应用。该工艺展示了庚基溴化镁在有机合成中的效用,特别是在大规模生产中 (Itoh, Harada, & Nagashima, 1991).

吡啶衍生物的制备

- 吡啶衍生物的形成: 对庚基溴化镁的研究导致了从卤代吡啶制备吡啶衍生物的改进方法。这包括合成各种吡啶化合物,在医药化学和材料科学中具有潜在应用 (Wibaut, Voort, & Markus, 1952).

在高分子科学中的应用

- 不对称聚合: 庚基溴化镁已被用于不对称聚合和低聚过程,表明其在制造具有特定结构性质的光学活性聚合物方面的潜力 (Choi, Yashima, & Okamoto, 1996).

糖衍生物的合成

- 支链糖的合成: 该化合物已用于将乙烯基溴化镁添加到糖衍生物中,证明了其在合成糖等复杂有机分子中的作用 (Iida, Funabashi, & Yoshimura, 1973).

其他值得注意的应用

- 格氏反应与炔烃的研究: 庚基溴化镁已被研究用于格氏反应与炔烃,提供了对溶剂效应和反应机理的见解 (Tuulmets, Pällin, Tammiku-Taul, Burk, & Raie, 2002).

- 有机锡化合物的合成: 其在二和三有机锡(IV)化合物合成中的应用展示了其在有机金属化学中的多功能性 (Sadiq‐ur‐Rehman, Ali, & Badshah, 2004).

作用机制

Target of Action

3-Heptylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 3-Heptylmagnesium bromide are the electrophilic carbon atoms in carbonyl groups .

Mode of Action

The mode of action of 3-Heptylmagnesium bromide involves the formation of a carbon-magnesium bond, followed by the subsequent reaction with the target functional group . The carbon atom in the Grignard reagent is nucleophilic, meaning it donates electrons to an electrophile to form a chemical bond .

Biochemical Pathways

As a grignard reagent, it is known to participate in a variety of organic reactions, including nucleophilic additions to carbonyl groups . These reactions can lead to the formation of alcohols, carboxylic acids, and other important organic compounds .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .

Result of Action

The result of the action of 3-Heptylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved .

Action Environment

The action of 3-Heptylmagnesium bromide is highly dependent on the reaction environment. Grignard reagents are typically used in anhydrous (water-free) conditions, as they react vigorously with water to form hydrocarbons and magnesium hydroxide . They are also sensitive to air, which can lead to oxidation . Therefore, the efficacy and stability of 3-Heptylmagnesium bromide are greatly influenced by environmental factors such as moisture and oxygen levels .

安全和危害

属性

IUPAC Name |

magnesium;heptane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Mg/c1-3-5-7-6-4-2;;/h5H,3-4,6-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOQEYIRCZSLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH-]CC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Heptylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)

![3-[(3-Methoxyphenyl)sulfonyl]azetidine](/img/structure/B1614367.png)

![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)